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Cat. No.: B8180462

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Phase 1 clinical trial NCT03317743,
evaluating the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary
efficacy of Venadaparib (IDX-1197), a potent and selective PARP inhibitor, in patients with
advanced solid tumors. The information is compiled from published study results and is
intended to guide further research and development.

Introduction

Venadaparib is a novel poly (ADP-ribose) polymerase (PARP) inhibitor with high selectivity for
PARP-1 and PARP-2.[1] By inhibiting these key enzymes in the DNA single-strand break repair
pathway, Venadaparib induces synthetic lethality in cancer cells with homologous
recombination deficiencies (HRD), such as those with BRCA1/2 mutations.[2][3] The
NCT03317743 trial was a first-in-human, open-label, dose-finding study to determine the safety
and recommended Phase 2 dose (RP2D) of Venadaparib monotherapy in patients with
advanced solid tumors that had progressed on standard-of-care therapy.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the NCT03317743 clinical trial.
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Table 1: Patient Demographics and Baseline

Characteristics
Characteristic Value
Number of Patients Enrolled 32
Tumor Types
Breast Cancer 16 (50%)

Ovarian Cancer

12 (37.5%)

Other Solid Tumors 4 (12.5%)
BRCA Mutation Status

BRCA Mutant 9

BRCA Wild-Type 18
Unknown 5

Table 2: Treatment-Emergent Adverse Events (TEAES)

Adverse Event Any Grade (%) Grade 3 or 4 (%)
Hematological

Anemia 56%][4] 50%][2]
Neutropenia 25%[4] 22%][2]
Thrombocytopenia Not Specified 6%[2]
Non-Hematological

Nausea 38%][4] Not Specified

Note: Data is compiled from multiple sources which may report slightly different patient

numbers for specific analyses.

Table 3: Preliminary Efficacy of Venadaparib
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. . Overall Population BRCA Wild-Type
Efficacy Endpoint BRCA Mutant (n=9)
(n=32) (n=18)
Objective Response
16%][4] 22%[4] 17%[4]
Rate (ORR)
Clinical Benefit Rate
47%][4] 44%][4] 50%][4]

(CBR)

ORR: Objective Response Rate (Partial Response + Complete Response) CBR: Clinical
Benefit Rate (ORR + Stable Disease)

ble 4: P Kineti | pi | :

Parameter Finding

Dose-proportional pharmacokinetics observed.

[5]

Pharmacokinetics (PK)

>90% PAR inhibitory effect observed in tumor

Pharmacodynamics (PD
Y (PD) samples at doses =10 mg/day.[4]

Recommended Phase 2 Dose (RP2D) 160 mg once daily.[2]

Experimental Protocols
Study Design and Patient Population

This was a Phase 1, multicenter, open-label, dose-finding study using a conventional 3+3 dose-

escalation design.[2][4]

« Inclusion Criteria: Patients with histologically confirmed advanced solid tumors who had
progressed after standard-of-care therapy and for whom no effective therapy was available.

[4]

o Exclusion Criteria: Standard exclusion criteria for Phase 1 oncology trials, including
inadequate organ function and performance status.
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o Treatment: Venadaparib was administered orally once daily in 3-week cycles.[6] Dose
cohorts ranged from 2 mg/day to 240 mg/day.[4]

Safety and Tolerability Assessment

e Primary Objective: To determine the maximum tolerated dose (MTD) and recommended
Phase 2 dose (RP2D) of Venadaparib.

» Methodology: Patients were monitored for dose-limiting toxicities (DLTs) during the first cycle
of treatment.[6] Adverse events were graded according to the National Cancer Institute
Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Efficacy Evaluation

e Secondary Objective: To assess the preliminary anti-tumor activity of Venadaparib.

o Methodology: Tumor responses were evaluated using the Response Evaluation Criteria in
Solid Tumors version 1.1 (RECIST 1.1).[6] Tumor assessments were performed at baseline
and at specified intervals during the study.

Pharmacokinetic (PK) Analysis

» Objective: To characterize the plasma concentration-time profile of Venadaparib.

+ Methodology: Blood samples were collected at pre-specified time points after drug
administration. Plasma concentrations of Venadaparib were determined using a validated
analytical method. Pharmacokinetic parameters were assessed during the first cycle.[6]

Pharmacodynamic (PD) Analysis

» Objective: To evaluate the extent of PARP inhibition in response to Venadaparib.

» Methodology: Optional tumor biopsies and peripheral blood mononuclear cells (PBMCs)
were collected.[2][4] The level of poly (ADP-ribose) (PAR), the product of PARP activity, was
measured to determine the degree of PARP inhibition. A significant reduction in PAR levels
post-treatment compared to baseline indicated target engagement. Commercially available
ELISA-based kits are a standard method for quantifying PAR levels in cell lysates.[7]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://radiologyassistant.nl/more/recist-1-1/recist-1-1
https://pubmed.ncbi.nlm.nih.gov/39945311/
https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://radiologyassistant.nl/more/recist-1-1/recist-1-1
https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://radiologyassistant.nl/more/recist-1-1/recist-1-1
https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://radiologyassistant.nl/more/recist-1-1/recist-1-1
https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://www.researchgate.net/publication/388952330_First-In-Human_Dose_Finding_Study_of_Venadaparib_IDX-1197_a_Potent_and_Selective_PARP_Inhibitor_in_Patients_With_Advanced_Solid_Tumors
https://pubmed.ncbi.nlm.nih.gov/39945311/
https://www.technologynetworks.com/drug-discovery/product-news/high-throughputparp-in-vivo-pharmacodynamic-assay-218711
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Therapeutic & Clinical Application

Check Availability & Pricing

Visualizations
Signaling Pathway

DNA Damage & Repair
repairs
FOCEHS DNA Repair
DNA Single-Strand recruits ‘—> Proteins
Break (SSB) PARP1/2 PAR Synthesis
------ 1
1
L . -
replication fork VenadaparibfAction
collapse y |
DNA Double-Strand i Synthetic Lethality
Break (DSB) i (in HRD cells)
i
1
1
1
1
1

inhibits & traps
Trapped PARP
Complex

Venadaparib

Click to download full resolution via product page

Caption: Mechanism of action of Venadaparib via PARP inhibition.

Experimental Workflow
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Caption: High-level experimental workflow for the NCT03317743 trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Venadaparib Clinical Trials: Application Notes and
Protocols for NCT03317743]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8180462#venadaparib-clinical-trials-for-advanced-
solid-tumors-nct03317743]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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